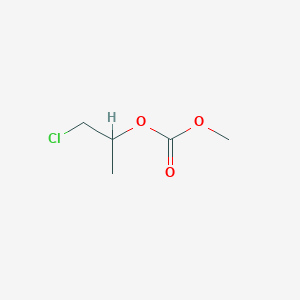

1-Chloropropan-2-yl methyl carbonate

CAS No.: 78241-71-1

Cat. No.: VC20606294

Molecular Formula: C5H9ClO3

Molecular Weight: 152.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78241-71-1 |

|---|---|

| Molecular Formula | C5H9ClO3 |

| Molecular Weight | 152.57 g/mol |

| IUPAC Name | 1-chloropropan-2-yl methyl carbonate |

| Standard InChI | InChI=1S/C5H9ClO3/c1-4(3-6)9-5(7)8-2/h4H,3H2,1-2H3 |

| Standard InChI Key | ATBSUDPSXJKVKR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCl)OC(=O)OC |

Introduction

Chemical Structure and Identification

Molecular Characteristics

The compound’s IUPAC name, 1-chloropropan-2-yl methyl carbonate, reflects its branched alkyl chain and carbonate functional group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 88496-70-2 | |

| Molecular Formula | C₅H₉ClO₃ | |

| Molecular Weight | 152.57 g/mol | |

| SMILES | COC(=O)OC(C)Cl | |

| InChI Key | UDXFALQKNXQTEU-UHFFFAOYSA-N |

The chlorine atom at the 1-position and methyl carbonate group at the 2-position create a polar yet sterically hindered structure, influencing its solubility and reactivity .

Synthesis and Manufacturing

Carbonate Esterification

A common method involves reacting 1-chloropropan-2-ol with methyl chloroformate in the presence of a base (e.g., potassium carbonate):

\text{ClCH₂C(CH₃)OH + ClCOOCH₃ \xrightarrow{K_2CO_3} ClCH₂C(CH₃)OCOOCH₃ + HCl}This route yields moderate efficiency (60–75%) and requires careful control of stoichiometry to minimize byproducts .

Azide Intermediate Pathway

Alternative approaches utilize azide precursors, as demonstrated in oxazolidinone antibiotic synthesis:

-

Azidation: Epichlorohydrin reacts with sodium azide to form 1-azido-3-chloropropan-2-ol .

-

Carbonate Formation: The azide intermediate is treated with methyl chloroformate under basic conditions .

This method achieves higher purity but introduces safety risks due to azide intermediates .

Physical and Chemical Properties

Thermodynamic Data

Experimental data remain scarce, but estimates based on structural analogs suggest:

| Property | Estimated Value | Analog Reference |

|---|---|---|

| Boiling Point | 180–190°C (decomposes) | |

| Density (25°C) | 1.15–1.25 g/cm³ | |

| Solubility in Water | <5 g/L (20°C) | |

| LogP | 1.8–2.2 |

The chlorine substituent reduces water solubility compared to non-halogenated carbonates like ethyl methyl carbonate (46.8 g/L) .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s reactivity enables key transformations:

-

Linezolid Synthesis: Serves as a precursor to 5-methylazido-3-aryl-2-oxazolidinones, critical for constructing the antibiotic’s core .

-

Carbamate Prodrugs: Converts amines to carbamates via nucleophilic substitution, enhancing drug bioavailability .

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Skin Corrosion/Irritation | 1C | Wear nitrile gloves; use fume hood |

| Eye Damage | 1 | Safety goggles mandatory |

| Aquatic Toxicity | Chronic 2 | Prevent environmental release |

Exposure Management

-

Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

-

Storage: Store in amber glass at 2–8°C under nitrogen atmosphere to prevent hydrolysis .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume